
Methyl 3-acetyl-2-hydroxybenzoate
Übersicht
Beschreibung
Methyl 3-acetyl-2-hydroxybenzoate, also known as Methyl salicylate, is a natural organic compound that is commonly found in wintergreen oil, sweet birch oil, and other plants. It is widely used in the pharmaceutical industry as a flavoring agent, an analgesic, and an anti-inflammatory drug. The compound has been the subject of extensive scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Natural Derivation
A notable study by Park et al. (2009) isolated a paraben derivative, methyl 3-acetyl-4-hydroxybenzoate, from the seeds of Lithospermum erythrorhizon. This discovery marked the first isolation of such a compound from nature, revealing the potential for sourcing novel compounds from botanical specimens for various scientific applications (Park et al., 2009).
Pharmaceutical and Cosmetic Preservative Insights
Research into methyl 4-hydroxybenzoate, commonly used as a preservative in cosmetics and pharmaceuticals, showcases the chemical's structural and interactive properties. Sharfalddin et al. (2020) conducted a comprehensive study analyzing the crystal structure and molecular interactions, providing insight into the preservative's functionality at a molecular level (Sharfalddin et al., 2020).
Neuroprotective Potential
A groundbreaking study investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, shedding light on potential therapeutic applications for neurodegenerative diseases. This research highlighted the compound's ability to mitigate oxidative stress and inhibit apoptosis in human neuroblastoma cells, suggesting a promising avenue for further exploration in neuroprotection (Cai et al., 2016).
Environmental Presence and Impact
Investigations into the environmental occurrence and impact of parabens, including methyl 3-acetyl-2-hydroxybenzoate derivatives, have grown. A review by Haman et al. (2015) compiled data on the aquatic presence, fate, and behavior of parabens, highlighting their ubiquity in water bodies and potential as weak endocrine disruptors. This comprehensive analysis emphasizes the need for ongoing monitoring and assessment of parabens in environmental contexts (Haman et al., 2015).
Wirkmechanismus
Target of Action
It’s structurally similar to methyl salicylate , which is known to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of Methyl 3-acetyl-2-hydroxybenzoate is currently unknown. Based on its structural similarity to methyl salicylate , it may interact with its targets in a similar manner. Methyl salicylate is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and other mediators of inflammation
Biochemical Pathways
It’s structurally similar to methyl salicylate , which is known to affect the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting this pathway, Methyl salicylate can reduce inflammation and pain
Pharmacokinetics
Based on its structural similarity to methyl salicylate , it’s plausible that it may have similar pharmacokinetic properties. Methyl salicylate is known to be well-absorbed through the skin and mucous membranes, and it’s metabolized primarily in the liver
Result of Action
Based on its structural similarity to methyl salicylate , it’s plausible that it may have similar effects. Methyl salicylate is known to reduce inflammation and pain by inhibiting the production of prostaglandins
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of the acetyl and hydroxy groups on the benzene ring .
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of Methyl 3-acetyl-2-hydroxybenzoate in animal models have not been studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
methyl 3-acetyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIKEJEROJJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


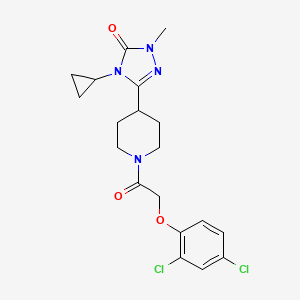
![N-(4-ethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2575963.png)
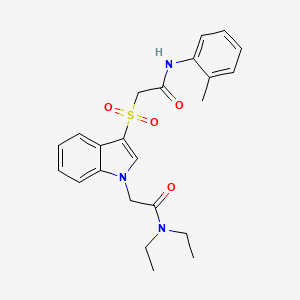
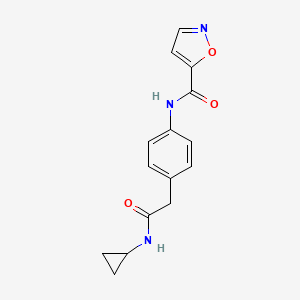
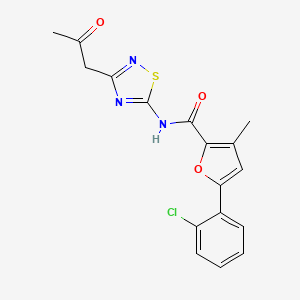
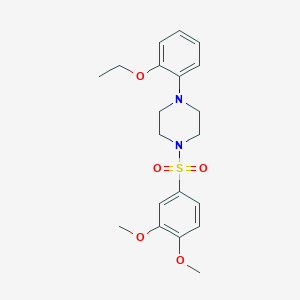
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)
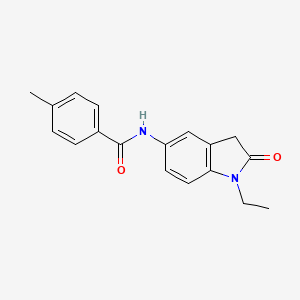
![N-allyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)
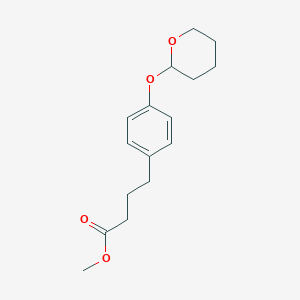
![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)
![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)